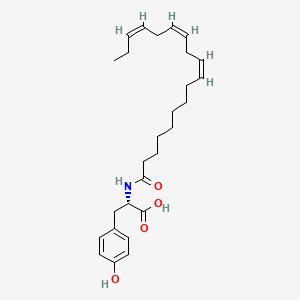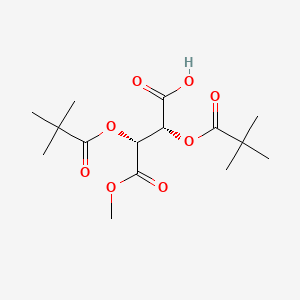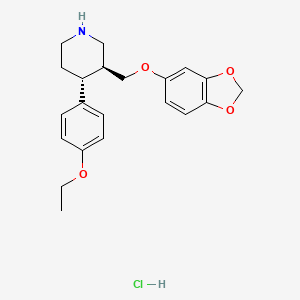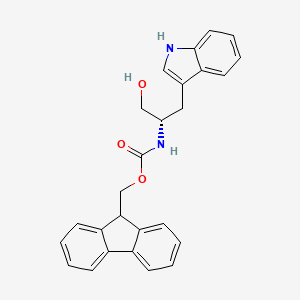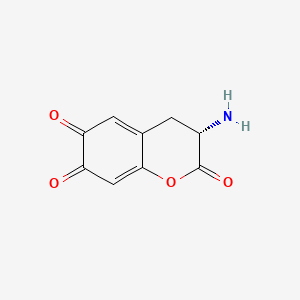
Vandetanib-d4
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Vandetanib is an antineoplastic kinase inhibitor used to treat symptomatic or progressive medullary thyroid cancer in patients with unresectable locally advanced or metastatic disease . It is an oral once-daily kinase inhibitor of tumor angiogenesis and tumor cell proliferation with the potential for use in a broad range of tumor types .
Synthesis Analysis
A study has been conducted on the design and synthesis of Vandetanib derivatives . The study involved the introduction of a nitroimidazole group in the piperidine side chain and modification on the aniline moiety of vandetanib .Molecular Structure Analysis
Vandetanib is a novel, orally available inhibitor of different intracellular signaling pathways involved in tumor growth, progression, and angiogenesis: vascular endothelial growth factor receptor-2, epidermal growth factor receptor, and REarranged during Transfection tyrosine kinase activity .Chemical Reactions Analysis
A Liquid chromatography tandem mass spectrometry (LC–MS/MS) method was established for the determination of Vandetanib in two various matrices including rat liver microsomes (RLMs) and human plasma . This method was applied in metabolic stability investigation of Vandetanib .Physical And Chemical Properties Analysis
Vandetanib is an oral once-daily kinase inhibitor of tumor angiogenesis and tumor cell proliferation . Its chemical formula is C22H24BrFN4O2 .Safety And Hazards
Direcciones Futuras
Vandetanib has shown potential in the treatment of various types of cancer, including non-small cell lung cancer (NSCLC) and medullary thyroid cancer . Ongoing phase II and III clinical trials will better define the appropriate schedule, the optimal setting of evaluation, and the safety of long-term use of Vandetanib .
Propiedades
Número CAS |
1215100-18-7 |
|---|---|
Nombre del producto |
Vandetanib-d4 |
Fórmula molecular |
C22H24BrFN4O2 |
Peso molecular |
479.387 |
Nombre IUPAC |
N-(4-bromo-2-fluorophenyl)-6-methoxy-7-[(2,2,6,6-tetradeuterio-1-methylpiperidin-4-yl)methoxy]quinazolin-4-amine |
InChI |
InChI=1S/C22H24BrFN4O2/c1-28-7-5-14(6-8-28)12-30-21-11-19-16(10-20(21)29-2)22(26-13-25-19)27-18-4-3-15(23)9-17(18)24/h3-4,9-11,13-14H,5-8,12H2,1-2H3,(H,25,26,27)/i7D2,8D2 |
Clave InChI |
UHTHHESEBZOYNR-OSEHSPPNSA-N |
SMILES |
CN1CCC(CC1)COC2=C(C=C3C(=C2)N=CN=C3NC4=C(C=C(C=C4)Br)F)OC |
Sinónimos |
N-(4-Bromo-2-fluorophenyl)-6-methoxy-7-[[1-methyl-4-(piperidinyl-d4)]methoxy]-4-quinazolinamine; 4-(4-Bromo-2-fluoroanilino)-6-methoxy-7-[[1-methyl(piperidin-4-yl)-d4]_x000B_methoxy]quinazoline; ZD 6474-d4; Zactima-d4; |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



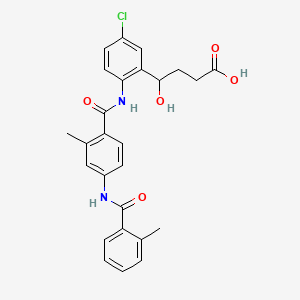
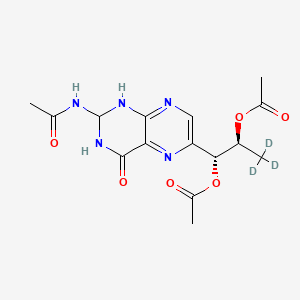
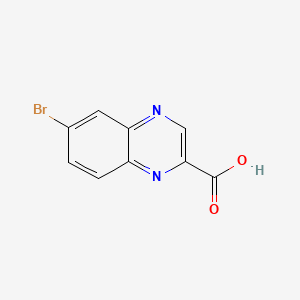
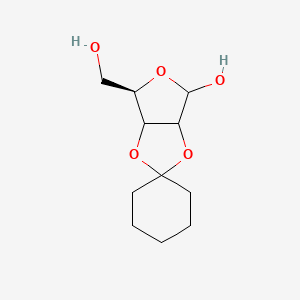
![N-[4-[[Tert-butyl(dimethyl)silyl]oxymethyl]-1,3-thiazol-2-yl]-4-hydroxy-2-methyl-1,1-dioxo-1lambda6,2-benzothiazine-3-carboxamide](/img/structure/B584667.png)
